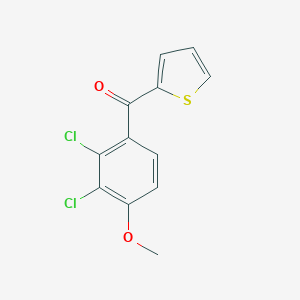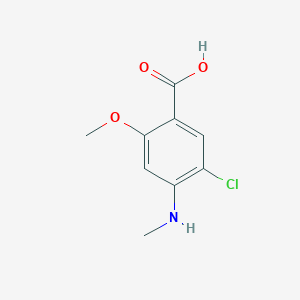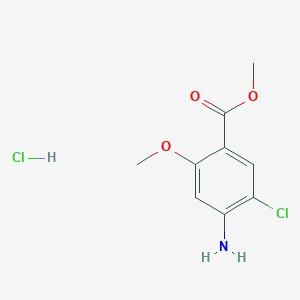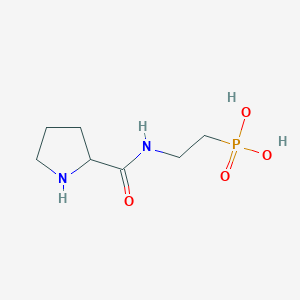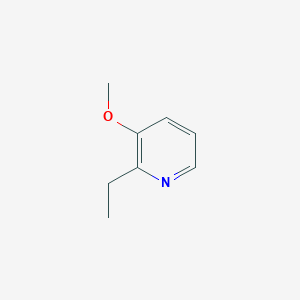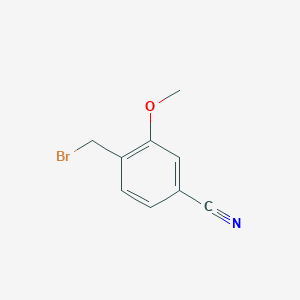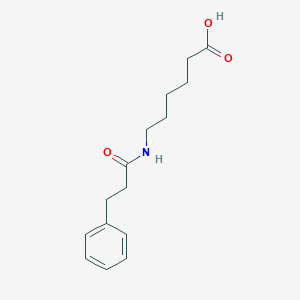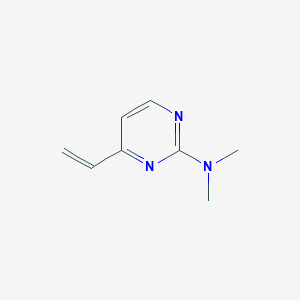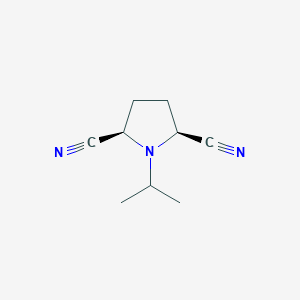
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile involves its ability to inhibit the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of certain protein kinases that play a role in cell proliferation and survival.
Biochemische Und Physiologische Effekte
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit the growth and proliferation of neuroblastoma cells, indicating its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile in lab experiments is its high potency and specificity. This compound has been found to exhibit significant activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile. One of the main areas of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production, making it more widely available for research purposes.
Conclusion:
In conclusion, (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile is a valuable compound for scientific research due to its potential therapeutic applications in various fields. Its high potency and specificity make it a valuable tool for studying various biological processes, and its potential use in cancer therapy and neurodegenerative diseases warrants further investigation.
Synthesemethoden
The synthesis of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile involves the reaction of 2,5-dicarbonitrile pyrrolidine with 2-propanol in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile has been studied for its potential therapeutic applications in various fields of scientific research. This compound has been found to exhibit significant antitumor activity and has been studied as a potential chemotherapeutic agent. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
107643-44-7 |
|---|---|
Produktname |
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile |
Molekularformel |
C9H13N3 |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C9H13N3/c1-7(2)12-8(5-10)3-4-9(12)6-11/h7-9H,3-4H2,1-2H3/t8-,9+ |
InChI-Schlüssel |
ZKVSSPMYOFGSAZ-DTORHVGOSA-N |
Isomerische SMILES |
CC(C)N1[C@H](CC[C@H]1C#N)C#N |
SMILES |
CC(C)N1C(CCC1C#N)C#N |
Kanonische SMILES |
CC(C)N1C(CCC1C#N)C#N |
Synonyme |
2,5-Pyrrolidinedicarbonitrile,1-(1-methylethyl)-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



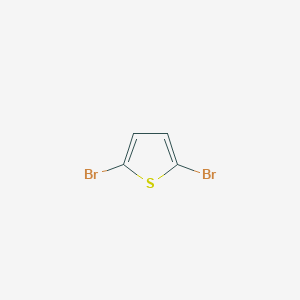
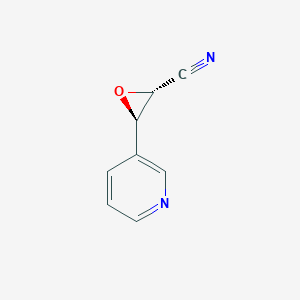
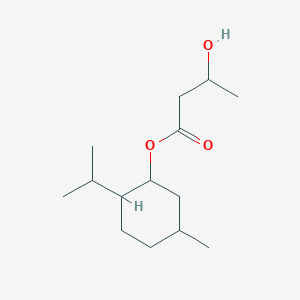
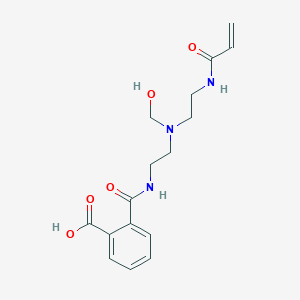
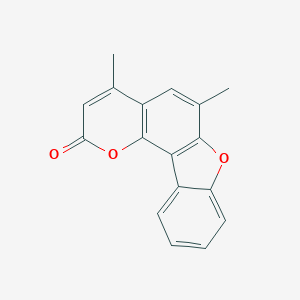
![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
